[(4-Bromo-3-methylphenyl)sulfonyl]-3-pyridylamine
CAS No.: 1178670-00-2
Cat. No.: VC5019085
Molecular Formula: C12H11BrN2O2S
Molecular Weight: 327.2
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1178670-00-2 |
|---|---|
| Molecular Formula | C12H11BrN2O2S |
| Molecular Weight | 327.2 |
| IUPAC Name | 4-bromo-3-methyl-N-pyridin-3-ylbenzenesulfonamide |
| Standard InChI | InChI=1S/C12H11BrN2O2S/c1-9-7-11(4-5-12(9)13)18(16,17)15-10-3-2-6-14-8-10/h2-8,15H,1H3 |
| Standard InChI Key | KPQQZKKQCPQCFN-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)S(=O)(=O)NC2=CN=CC=C2)Br |
Introduction
Synthesis and Preparation
The synthesis of [(4-Bromo-3-methylphenyl)sulfonyl]-3-pyridylamine would likely involve the reaction of a sulfonyl chloride with a pyridylamine. This process requires careful control of reaction conditions to ensure high yield and purity.
Pharmaceutical Applications
Compounds with sulfonyl and pyridyl groups are often explored for their biological activities, including anti-inflammatory and antimicrobial properties. The presence of a bromo-methylphenyl group could enhance these properties or provide a site for further modification.
Materials Science Applications
The functional groups in [(4-Bromo-3-methylphenyl)sulfonyl]-3-pyridylamine could also be useful in materials science, particularly in the development of polymers or dyes.
Research Findings and Future Directions
While direct research findings on [(4-Bromo-3-methylphenyl)sulfonyl]-3-pyridylamine are not available, studies on similar compounds suggest potential avenues for investigation:
-
Biological Activity: Evaluating the compound's anti-inflammatory or antimicrobial activity could provide insights into its pharmaceutical potential.
-
Chemical Modifications: Exploring modifications to the bromo-methylphenyl group could lead to derivatives with enhanced properties.
Data Tables
Given the lack of specific data on [(4-Bromo-3-methylphenyl)sulfonyl]-3-pyridylamine, we can consider related compounds for comparison:
| Compound | Molecular Weight (g/mol) | Purity Specification |
|---|---|---|
| 2-[(4-Bromo-3-methylphenyl)amino]pyridine-3-sulfonamide | 342.21 | 95% |
| 3-(((4-Methylphenyl)sulfonyl)amino)propyl pyridin-4-ylcarbamate | 349.4 | Not specified |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume